molecular formula C25H25N5O3 B10877106 2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10877106
M. Wt: 443.5 g/mol
InChI Key: YKMSTMYSZBPJPP-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound with a unique structure that combines multiple aromatic rings and heterocycles

Preparation Methods

The synthesis of 2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps. The synthetic route typically starts with the preparation of the core pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine structure, followed by the introduction of the 3,4-dimethoxybenzyl and 4-methoxyphenyl groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity while minimizing the use of hazardous reagents and solvents. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-(3,4-dimethoxybenzyl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

    2-(3,4-dimethoxybenzyl)-4-methylquinoline hydrochloride: This compound has a similar benzyl group but differs in the core structure and functional groups.

    2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound shares the triazole ring but has different substituents and overall structure.

The uniqueness of this compound lies in its specific combination of aromatic rings and heterocycles, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H25N5O3

Molecular Weight

443.5 g/mol

IUPAC Name

4-[(3,4-dimethoxyphenyl)methyl]-10-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C25H25N5O3/c1-15-16(2)30(18-7-9-19(31-3)10-8-18)24-23(15)25-27-22(28-29(25)14-26-24)13-17-6-11-20(32-4)21(12-17)33-5/h6-12,14H,13H2,1-5H3

InChI Key

YKMSTMYSZBPJPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)OC)C

Origin of Product

United States

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